3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one
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Overview
Description
3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group at the third position, a bromoethyl group at the second position, and a quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one typically involves the reaction of 2-(2-bromoethyl)quinazolin-4(3H)-one with ammonia or an amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Conditions may involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromoethyl group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, potentially with altered biological activity.
Scientific Research Applications
3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinazolinone core may also interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)quinazolin-4(3H)-one: Lacks the amino group, which may result in different reactivity and biological activity.
3-Aminoquinazolin-4(3H)-one: Lacks the bromoethyl group, affecting its potential for substitution reactions.
2-(2-Chloroethyl)quinazolin-4(3H)-one: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different chemical properties.
Uniqueness
3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one is unique due to the presence of both the amino and bromoethyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-2-(2-bromoethyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-6-5-9-13-8-4-2-1-3-7(8)10(15)14(9)12/h1-4H,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBCHKNJYWZWQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCBr)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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